N-(3-Ethoxy-5-methylphenyl)butanamide
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Overview
Description
N-(3-Ethoxy-5-methylphenyl)butanamide is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes an ethoxy group and a methyl group attached to a phenyl ring, along with a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-5-methylphenyl)butanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-ethoxy-5-methylbenzoic acid.
Reduction: Formation of N-(3-ethoxy-5-methylphenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Ethoxy-5-methylphenyl)butanamide is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The butanamide moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxy-5-methylphenyl)butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-Ethoxyphenyl)butanamide: Lacks the methyl group on the phenyl ring.
N-(3-Ethoxy-5-methylphenyl)acetamide: Contains an acetamide group instead of a butanamide group.
Uniqueness
N-(3-Ethoxy-5-methylphenyl)butanamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(3-ethoxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-11-7-10(3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
UAHKKKZFTVDMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C)OCC |
Origin of Product |
United States |
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